Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride is a chemical compound recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It is characterized by its unique molecular structure, which includes a pyridine ring and an azetidine moiety, contributing to its biological activities. The compound has the chemical formula CHNO and a molecular weight of 221.26 g/mol. Its CAS number is 1444103-43-8, and it is classified under various chemical categories including amino acids and heterocycles .
The synthesis of ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride can be accomplished through several synthetic routes. A common approach involves the formation of the azetidine ring followed by the introduction of the pyridine carboxylate moiety.
The synthesis may involve multi-step reactions including nucleophilic substitutions and cyclization processes. For example, the Horner–Wadsworth–Emmons reaction could be utilized to form the double bond between the azetidine and pyridine components, ensuring high specificity in product formation .
The molecular structure of ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride features:
The compound's structural data can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed for structural elucidation, providing insights into functional groups and molecular conformation .
Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride can participate in various chemical reactions:
These reactions typically require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products .
The mechanism of action for ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride primarily involves its interaction with biological targets:
Relevant data such as pKa values and logP (partition coefficient) are crucial for understanding its behavior in biological systems but are not explicitly available in current literature sources .
Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride has several scientific applications:
Its unique structure makes it a candidate for further research into novel therapeutic agents within medicinal chemistry .
The synthesis of the 3-aminoazetidine moiety requires strategic protection-deprotection sequences to ensure ring stability and functional group compatibility. N-Boc-azetidin-3-one serves as the primary precursor, undergoing Horner-Wadsworth-Emmons (HWE) reactions with phosphonoacetates to yield α,β-unsaturated esters. Catalysis by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5-10 mol%) in anhydrous THF enables efficient olefination at 0-25°C, achieving 72-85% yields after vacuum distillation . Subsequent Boc deprotection with HCl/dioxane (4M, 0°C) generates the reactive azetidin-3-ylidene intermediate, which is immediately engaged in aza-Michael additions. Key challenges include suppressing azetidine ring-opening under basic conditions and minimizing epimerization at the C3 position. Kugelrohr distillation (90–130°C, 4 × 10⁻³ bar) proves critical for purifying heat-sensitive intermediates without decomposition [9].
Table 1: Azetidine Precursors and Functionalization Conditions
Precursor | Reagent | Catalyst | Temperature | Yield (%) |
---|---|---|---|---|
N-Boc-azetidin-3-one | Methyl 2-(dimethoxyphosphoryl)acetate | DBU (5 mol%) | 0°C → 25°C | 72 |
Methyl (N-Boc-azetidin-3-ylidene)acetate | NH-heterocycles | BF₃·Et₂O | 60°C | 68 |
3-Aminoazetidine·HCl | tert-Butyl nitrite | CuBr₂ | -10°C | 61 |
The pivotal C–N bond formation between the azetidine and pyridine rings relies on nucleophilic aromatic substitution (SNAr). Ethyl 6-fluoropyridine-3-carboxylate serves as the optimal electrophile due to the superior leaving-group ability of fluoride. Reactions proceed in anhydrous DMF at 80–90°C for 12–18 hours using N-Boc-3-aminoazetidine with triethylamine (2.5 equiv) as base. This method achieves 75–82% yields of the protected adduct, tert-butyl 1-(5-(ethoxycarbonyl)pyridin-2-yl)azetidin-3-ylcarbamate, with <5% dialkylation byproducts [2] [9]. Microwave-assisted synthesis (150°C, 30 min) enhances reaction efficiency but requires rigorous water exclusion to prevent ester hydrolysis. Solvent screening reveals DMF > DMSO > acetonitrile for rate acceleration, though DMSO complicates product isolation. Post-reaction, the crude mixture is purified via silica gel chromatography (EtOAc/hexanes, 1:1) to recover the crystalline linkage product [9].
Table 2: Solvent Optimization for SNAr Linkage Reaction
Solvent | Temperature (°C) | Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|
DMF | 85 | 16 | 82 | <3% hydrolyzed ester |
DMSO | 85 | 16 | 78 | 8% dialkylated product |
Acetonitrile | 82 | 24 | 65 | 12% unreacted azetidine |
THF | 65 | 36 | 41 | 20% starting pyridine |
While direct esterification of 6-aminonicotinic acid is feasible, carbodiimide-mediated coupling with ethanol proves superior for constructing the ethyl ester moiety. N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane facilitate condensation between 6-fluoropyridine-3-carboxylic acid and ethanol at 0°C→25°C, delivering ethyl 6-fluoropyridine-3-carboxylate in 89% yield [4] [6]. Critical to success is the in situ generation of the acyl isourea intermediate, followed by ethanol addition within 30 minutes to suppress racemization. Alternative approaches using ethyl chloroformate or SOCl₂/EtOH yield only 60–70% due to chloride substitution byproducts. Post-coupling, the urea precipitate is removed by filtration, and the ester is recovered via solvent evaporation with ≥98% purity (GC analysis) [4] [9].
Dihydrochloride salt formation enhances the compound’s crystallinity and stability. The free base is treated with HCl (2.2 equiv) in isopropanol at 0°C, producing a crystalline precipitate within 2 hours. Solvent polarity critically influences crystal morphology: isopropanol yields a free-flowing powder, whereas ethanol/ethyl acetate mixtures (1:3) give needle-like crystals prone to electrostatic charging. Stoichiometric control is essential—excess HCl (>2.5 equiv) causes hygroscopic salts, while substoichiometric HCl (<2.0 equiv) leaves residual free base. The optimal protocol uses 2.05–2.15 equivalents of HCl in isopropanol, achieving 93% recovery with 99.5% purity (HPLC). Lyophilization from tert-butanol/water (3:1) removes solvent residues without compromising crystallinity [2] .
Table 3: Hydrochloride Salt Crystallization Conditions
HCl Equiv | Solvent System | Crystallization Time (h) | Yield (%) | Purity (HPLC%) |
---|---|---|---|---|
1.8 | EtOH/EtOAc (1:3) | 4 | 75 | 97.2 |
2.0 | i-PrOH | 2 | 88 | 99.1 |
2.1 | i-PrOH | 1.5 | 93 | 99.5 |
2.3 | MeOH/Et₂O (1:5) | 3 | 81 | 98.7 (hygroscopic) |
Purification bottlenecks arise during the final dihydrochloride isolation due to:
Scale-up to >1 kg batches reveals stirring rate as critical for crystal size distribution: 200–250 rpm in isopropanol affords particles (D90 = 150 μm) suitable for filtration without clogging.
Table 4: Scalability Impact on Purification Parameters
Batch Size | Filtration Time (h) | Washing Solvent Volume (L/kg) | Residual IPA (ppm) | Particle Size (D90, μm) |
---|---|---|---|---|
100 g | 0.5 | 3 | 3200 | 50 |
500 g | 1.8 | 2.5 | 2100 | 85 |
1 kg | 3.5 | 2.0 | 1800 | 150 |
5 kg | 8.0 | 1.8 | 4500* | 40* |
*Requires optimized washing protocols
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7